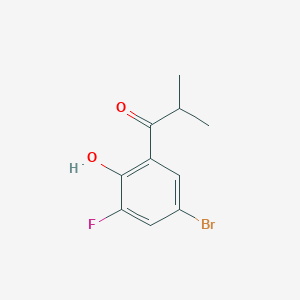
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with a molecular formula of C10H10BrFO2. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring, along with a methylpropanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide.
Grignard Reaction: The benzamide is treated with methylmagnesium chloride in tetrahydrofuran at a temperature range of 12-16°C.
Hydrolysis: The reaction mixture is then hydrolyzed using a saturated ammonium chloride solution, followed by extraction with ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine and fluorine atoms can participate in halogen bonding, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the methylpropanone group.
1-(5-Bromo-2-fluoro-3-hydroxyphenyl)ethan-1-one: Similar structure with different positioning of the hydroxyl group.
Uniqueness
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxyl group and a methylpropanone group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Actividad Biológica
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one, with the CAS number 1249263-39-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antibacterial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrFO2. The presence of bromine and fluorine atoms, along with a hydroxy group, suggests that this compound may exhibit unique interactions with biological targets.
Case Study: Antibacterial Efficacy
A review assessing the antibacterial activity of related compounds indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Although direct comparisons cannot be made without specific data on our compound, these findings suggest a potential for similar activity.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 - 40 |
| Compound B | E. coli | 40 - 70 |
| This compound | TBD | TBD |
While specific mechanisms for this compound are not well-documented, compounds with similar structures often interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial growth and replication. Understanding these mechanisms can provide insights into how this compound might exert its biological effects.
Research Findings
Several studies have investigated the synthesis and biological evaluation of compounds closely related to this compound. For instance, research has focused on the development of imidazole derivatives that demonstrate significant antibacterial activity . This highlights the ongoing efforts to explore the bioactivity of halogenated phenolic compounds in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H10BrFO2 |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10BrFO2/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,14H,1-2H3 |
Clave InChI |
CQESQKHKHZXKPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=C(C(=CC(=C1)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















